![molecular formula C22H20BrN3O2 B452875 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B452875.png)
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromophenoxy group, a furan ring, and a cycloheptapyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the furan derivative with 4-bromophenol in the presence of a suitable base, such as potassium carbonate, to form the bromophenoxy-furan intermediate.
Cycloheptapyridine formation: The intermediate is then subjected to cyclization reactions to form the cycloheptapyridine ring system.
Amino group introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the corresponding amine.
科学研究应用
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenoxy and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
2-amino-4-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
2-amino-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenoxy group in 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C22H20BrN3O2 |
|---|---|
分子量 |
438.3g/mol |
IUPAC 名称 |
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3O2/c23-14-6-8-15(9-7-14)27-13-16-10-11-20(28-16)21-17-4-2-1-3-5-19(17)26-22(25)18(21)12-24/h6-11H,1-5,13H2,(H2,25,26) |
InChI 键 |
QJSLORZWWZTGMO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N)N |
规范 SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


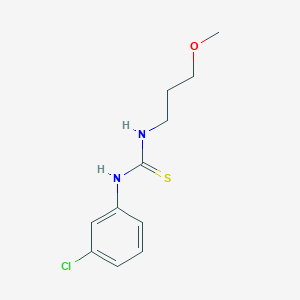
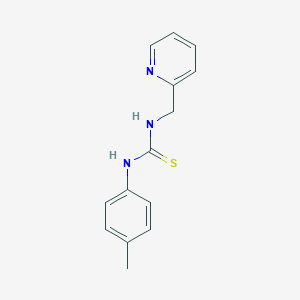
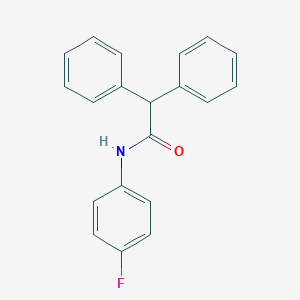
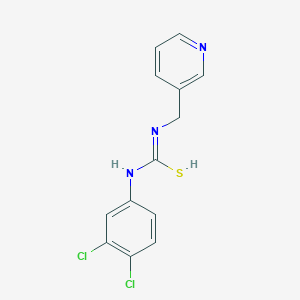
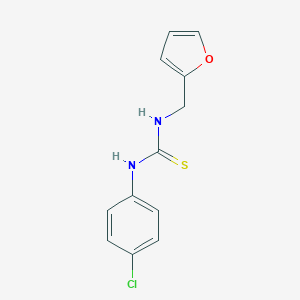
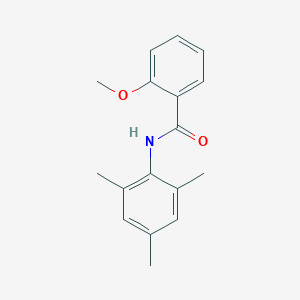
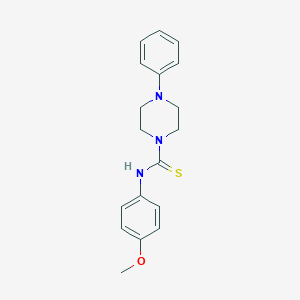
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B452803.png)
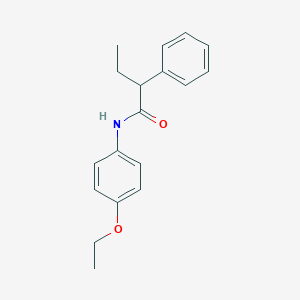
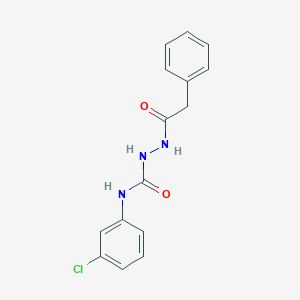

![6-(Furan-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B452813.png)
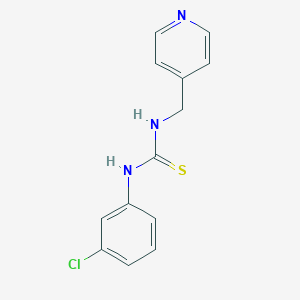
![N-benzyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452817.png)
